

Introduction: Unveiling a Versatile Halogenated Scaffold

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Compound of Interest

Compound Name: 5-Fluoro-1,2,3-tribromobenzene

Cat. No.: B1594161

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5-Fluoro-1,2,3-tribromobenzene is a polyhalogenated aromatic compound that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a benzene ring heavily substituted with both bromine and fluorine atoms, offers a unique combination of steric and electronic properties. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methods, and explores its significance as an intermediate in the development of complex chemical entities, particularly within the pharmaceutical and agrochemical sectors.

The strategic placement of three bromine atoms provides multiple reaction sites for functionalization, primarily through cross-coupling reactions, while the fluorine atom significantly modulates the molecule's lipophilicity, metabolic stability, and binding interactions—a critical aspect in modern drug design.^{[1][2][3]} Understanding the precise molecular architecture and spectroscopic fingerprint of this compound is paramount for its effective utilization in multi-step synthetic campaigns.

Core Molecular Properties and Structure

5-Fluoro-1,2,3-tribromobenzene is a solid at room temperature with the chemical formula $C_6H_2Br_3F$.^{[4][5][6]} The molecule consists of a central benzene ring where the hydrogen atoms at positions 1, 2, and 3 are replaced by bromine atoms, and the hydrogen at position 5 is replaced by a fluorine atom.

Physicochemical Data

The fundamental properties of **5-Fluoro-1,2,3-tribromobenzene** are summarized below, providing essential data for experimental design and safety considerations.

Property	Value	Reference
CAS Number	576-82-9	[4][5][7]
Molecular Formula	C ₆ H ₂ Br ₃ F	[4][5][6]
Molecular Weight	332.79 g/mol	[4][5][8]
Melting Point	98-100 °C	[5]
Boiling Point	274.2 ± 35.0 °C (Predicted)	[5][6]
Density	2.340 ± 0.06 g/cm ³ (Predicted)	[5][6]
IUPAC Name	5-Fluoro-1,2,3-tribromobenzene	[4]
Synonyms	1,2,3-Tribromo-5-fluorobenzene; 3,4,5-Tribromo-1-fluorobenzene	[5]

Structural Representation

The substitution pattern on the benzene ring is key to the molecule's reactivity and spectroscopic signature. The vicinal arrangement of the three bromine atoms creates a sterically hindered region, while the fluorine atom and the two remaining hydrogen atoms occupy the other face of the ring.

Caption: 2D structure of **5-Fluoro-1,2,3-tribromobenzene** with IUPAC numbering.

Spectroscopic Elucidation of the Molecular Structure

Spectroscopic analysis provides irrefutable evidence for the molecular structure. Each technique offers complementary information, allowing for a complete and unambiguous assignment of the atomic connectivity and chemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule's bonds. The gas-phase IR spectrum for **5-Fluoro-1,2,3-tribromobenzene** is available through the NIST Chemistry WebBook, providing a definitive experimental fingerprint.[4]

Key Expected Vibrational Modes:

- **Aromatic C-H Stretching:** The presence of C-H bonds on the aromatic ring is confirmed by stretching vibrations typically found just above 3000 cm^{-1} . [9]
- **Aromatic C=C Ring Stretching:** The benzene ring itself exhibits characteristic stretching vibrations in the $1400\text{-}1620\text{ cm}^{-1}$ region. These peaks confirm the presence of the aromatic core. [9]
- **C-F Stretching:** The carbon-fluorine bond has a strong absorption, typically in the $1000\text{-}1400\text{ cm}^{-1}$ range. Its exact position is influenced by the surrounding electronic environment.
- **C-Br Stretching:** Carbon-bromine bonds absorb in the lower wavenumber "fingerprint" region, typically between $500\text{-}700\text{ cm}^{-1}$.
- **C-H Out-of-Plane Bending:** The substitution pattern of the two adjacent hydrogens gives rise to strong out-of-plane bending vibrations, generally between $800\text{-}850\text{ cm}^{-1}$, which can be diagnostic for the substitution pattern.

The combination of these absorption bands in the experimental spectrum provides a robust confirmation of the molecule's functional groups and overall structure. [10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. While specific spectral data for this exact compound is not publicly available, we can predict the expected spectrum based on established principles and data from analogous structures like 5-Bromo-1,2,3-trifluorobenzene. [11]

^1H NMR Predictions:

- **Chemical Environment:** The molecule has two protons attached to the aromatic ring (at C4 and C6). Due to the unsymmetrical substitution, these protons are in distinct chemical environments and should produce two separate signals.
- **Chemical Shift:** The signals are expected in the aromatic region (typically 7.0-8.0 ppm). The precise chemical shifts will be influenced by the deshielding effects of the adjacent halogen atoms.
- **Coupling (Multiplicity):**
 - The proton at C4 will be coupled to the proton at C6 (a meta-coupling, typically a small J-value of 2-3 Hz).
 - The proton at C4 will also be coupled to the fluorine at C5 (a ortho-coupling, typically a larger J-value of 6-10 Hz).
 - Therefore, the signal for the C4 proton is expected to appear as a "doublet of doublets."
 - Similarly, the C6 proton will be coupled to the C4 proton (meta-coupling) and the C5 fluorine atom (para-coupling, typically a small J-value of 0-3 Hz), likely resulting in a complex multiplet, potentially a triplet or doublet of doublets depending on the resolution and coupling constants.

¹³C NMR Predictions:

- **Number of Signals:** Due to the lack of symmetry, all six carbon atoms in the benzene ring are chemically unique. Therefore, six distinct signals are expected in the ¹³C NMR spectrum.
- **Chemical Shifts:**
 - The carbon atom directly bonded to fluorine (C5) will show a large chemical shift (typically 155-165 ppm) and will appear as a large doublet due to one-bond C-F coupling.
 - The three carbons bonded to bromine (C1, C2, C3) will appear at lower field (typically 110-130 ppm) compared to unsubstituted benzene, but their exact shifts are complex to predict without experimental data.

- The two carbons bonded to hydrogen (C4, C6) will be found in the typical aromatic region (120-140 ppm).

¹⁹F NMR Predictions:

- A single resonance is expected for the one fluorine atom in the molecule.
- This signal will be split into a multiplet (likely a doublet of doublets or a triplet) due to coupling with the two neighboring protons at C4 and C6.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and fragmentation pattern, confirming its elemental composition.

- Molecular Ion (M⁺): The mass spectrum would show a cluster of peaks for the molecular ion, reflecting the natural isotopic abundance of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio.
- Isotopic Pattern: For a molecule with three bromine atoms, the molecular ion peak will appear as a characteristic cluster of four peaks (M⁺, M⁺², M⁺⁴, M⁺⁶) with a relative intensity ratio of approximately 1:3:3:1. This pattern is a definitive indicator of a tribrominated compound. The exact mass of the monoisotopic peak would be 331.76702 Da.[8]
- Fragmentation: Common fragmentation pathways would involve the loss of bromine atoms (Br•) or the fluorine atom (F•), leading to fragment ions like [M-Br]⁺ and [M-F]⁺. [12]

Synthesis and Applications

The synthesis of polyhalogenated benzenes like **5-Fluoro-1,2,3-tribromobenzene** often involves multi-step pathways, leveraging well-established aromatic substitution reactions.

Generalized Synthetic Workflow

A plausible synthetic route could start from a readily available fluorinated precursor, such as 3-fluoroaniline. The synthesis would proceed through bromination followed by a diazotization-Sandmeyer reaction to install the final bromine atom.

Caption: A generalized workflow for the synthesis of **5-Fluoro-1,2,3-tribromobenzene**.

This approach highlights the causality behind the experimental choices:

- **Electrophilic Bromination:** The amino group of the starting aniline is a strong activating group, directing the incoming bromine electrophiles to the ortho and para positions, leading to the desired tribrominated intermediate.
- **Diazotization:** This classical reaction converts the primary amine into a diazonium group ($-N_2^+$), which is an excellent leaving group.
- **Sandmeyer Reaction:** The diazonium group is subsequently displaced by a bromine atom using a copper(I) bromide catalyst to yield the final product.

Role in Drug Development and Chemical Research

Fluorine-containing organic molecules hold a privileged position in medicinal chemistry.^[13] The introduction of fluorine can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism, increase its binding affinity to target proteins through favorable electrostatic interactions, and improve its membrane permeability by increasing lipophilicity.^{[1][3]}

5-Fluoro-1,2,3-tribromobenzene is not an active pharmaceutical ingredient itself but rather a key intermediate. The three bromine atoms act as versatile handles for constructing more complex molecular architectures through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows researchers to systematically build libraries of novel compounds around a fluorinated core, exploring structure-activity relationships in the quest for new therapeutics.^{[14][15]}

Conclusion

The molecular structure of **5-Fluoro-1,2,3-tribromobenzene** is definitively established by a combination of powerful spectroscopic techniques. IR spectroscopy confirms its functional groups, mass spectrometry verifies its elemental composition and isotopic signature, and NMR spectroscopy provides a detailed map of its atomic connectivity. This well-characterized, polyhalogenated aromatic compound represents a highly valuable and versatile scaffold for the

synthesis of advanced materials and novel drug candidates, embodying the strategic use of halogenation in modern chemical design.

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